Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-

Overview

Description

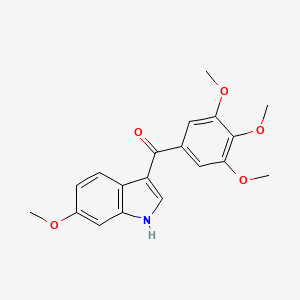

BPR-0L075, also known as 6-methoxy-3-(3’,4’,5’-trimethoxybenzoyl)-1H-indole, is a novel synthetic indole compound. It was discovered through research aimed at identifying new microtubule inhibitors. BPR-0L075 inhibits tubulin polymerization by binding to the colchicine-binding site of tubulin, making it a potent antimitotic agent. This compound has shown significant cytotoxic activity against various human tumor cell lines, with IC50 values in the single-digit nanomolar range .

Preparation Methods

Synthetic Routes and Reaction Conditions

BPR-0L075 is synthesized through a series of chemical reactions involving the condensation of 6-methoxyindole with 3,4,5-trimethoxybenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for BPR-0L075 are not widely documented, the synthesis likely follows similar principles as the laboratory-scale preparation. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, solvent, and reaction time to achieve high yields and purity. Industrial production may also incorporate advanced purification techniques like column chromatography or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

BPR-0L075 primarily undergoes reactions related to its role as a microtubule inhibitor. These reactions include:

Binding to Tubulin: BPR-0L075 binds to the colchicine-binding site of tubulin, preventing tubulin polymerization and leading to microtubule destabilization.

Induction of Apoptosis: The compound induces apoptosis in cancer cells through the activation of the caspase-3 cascade and perturbation of mitochondrial membrane potential.

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis of BPR-0L075 include 6-methoxyindole, 3,4,5-trimethoxybenzoyl chloride, and triethylamine.

Major Products

The major product of the synthesis is BPR-0L075 itself, which is obtained after purification. The compound is characterized by its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone

- CAS Number : 86893-12-1

- Molecular Formula : C19H19NO5

- Molecular Weight : 341.36 g/mol

The structure of this compound features an indole moiety linked to a trimethoxyphenyl group via a carbonyl group, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methanone derivatives. For instance, a study evaluated the in vivo cytotoxic activity of a related compound and demonstrated significant anticancer effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cancer cell proliferation through modulation of key signaling pathways such as NF-κB and STAT3 .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicated that methanone derivatives could reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α in animal models treated with cisplatin, a common chemotherapeutic agent known for its side effects . This suggests that methanone may serve as an adjunct therapy to mitigate the adverse effects of chemotherapy.

Case Study 1: Anticancer Efficacy

A study published in Nature explored the protective activities of methanone derivatives against cisplatin-induced organ damage in rodents. The results showed that treatment with these compounds normalized biochemical markers and reduced oxidative stress markers significantly compared to control groups. The study utilized molecular docking techniques to predict binding interactions with target proteins involved in inflammation and cancer progression .

| Parameter | Control Group | Cisplatin Group | Cisplatin + Methanone Group |

|---|---|---|---|

| Malondialdehyde (MDA) Levels | Low | High | Moderate |

| Glutathione Peroxidase Activity | Normal | Decreased | Increased |

| COX-2 Expression | Normal | High | Low |

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how methanone derivatives modulate inflammatory pathways. The study employed flow cytometry to assess the impact on T-cell populations, revealing a decrease in CD4+ T-cells associated with inflammation when treated with methanone compared to untreated groups . This highlights its potential utility in managing inflammatory conditions alongside cancer therapy.

Mechanism of Action

BPR-0L075 exerts its effects by binding to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2-M phase and the formation of abnormal mitotic spindles. The compound subsequently triggers apoptosis through the activation of the caspase-3 cascade, perturbation of mitochondrial membrane potential, and phosphorylation of Bcl-2 .

Comparison with Similar Compounds

BPR-0L075 is unique among microtubule inhibitors due to its potent cytotoxic activity and ability to overcome multidrug resistance. Similar compounds include:

Colchicine: A well-known microtubule inhibitor that also binds to the colchicine-binding site of tubulin but is less effective against multidrug-resistant cancer cells.

Paclitaxel: A microtubule stabilizer that differs from BPR-0L075 in its mechanism of action but is also used in cancer treatment.

BPR-0L075 stands out due to its potent activity against a wide range of cancer cell lines and its potential to be developed into a therapeutic agent for drug-resistant cancers .

Biological Activity

Methanone, specifically (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a trimethoxyphenyl group. The molecular formula is , and it has a CAS number of 613679-11-1. The presence of methoxy groups is believed to enhance its biological activity.

Anticancer Properties

Research has indicated that methanone derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.075 µM in MCF-7 breast cancer cells, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.075 | Microtubule destabilization |

| Compound B | MDA-MB-231 | 0.620 | Induction of apoptosis |

| Methanone | Various | TBD | TBD |

The mechanisms through which methanone exerts its biological effects are still under investigation. However, it is suggested that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs . This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of methanone and its derivatives:

- Synthesis and Evaluation : A study synthesized various methanone derivatives and evaluated their biological activities. The results indicated that modifications on the indole or phenyl rings could significantly enhance antiproliferative activity against cancer cell lines .

- Molecular Modeling : Molecular docking studies have been employed to predict the interaction of methanone with target proteins involved in cancer progression. These studies suggest that methanone could effectively bind to tubulin, thereby disrupting microtubule formation .

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety and efficacy of methanone in animal models. These studies are crucial for understanding the potential therapeutic applications of this compound .

Q & A

Q. Basic: What are the standard synthetic methodologies for preparing (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methanone derivatives?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : Using 3,4,5-trimethoxyphenylboronic acid derivatives and halogenated indole precursors (e.g., 6-methoxy-3-iodoindole) with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), and potassium phosphate in ethanol. Yields range from 5% to 58%, depending on substituent steric/electronic effects .

- Alternative Routes : Nitro group reductions (e.g., using Fe/HCl) or hydrazine-mediated cyclization for pyrazole derivatives .

Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d₆, 300 MHz) confirm methoxy group integration (δ 3.75–3.85 ppm) and indole/aromatic proton environments .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 378.4 [M]) validate molecular weights .

- IR Spectroscopy : Key stretches include N–H (3238 cm) and carbonyl (C=O, 1576 cm) .

Q. Advanced: How do structural modifications (e.g., furan/thiophene substituents) impact antitubulin activity?

Answer:

- Substituent Position : Derivatives with furan-2-yl at the indole 6-position show moderate activity (IC₅₀ ~1–10 µM), while thiophene-3-yl analogs exhibit enhanced potency due to improved hydrophobic interactions with tubulin’s colchicine-binding site .

- Methoxy Group Optimization : The 3,4,5-trimethoxyphenyl group is critical for binding; removing a single methoxy reduces activity by >10-fold .

- SAR Studies : Analog 10bb (with a methylated indole) demonstrates 50% inhibition of tubulin polymerization at 0.8 µM, outperforming parent compounds .

Q. Advanced: What in vivo models validate efficacy against taxane-resistant cancers?

Answer:

- Melanoma Xenografts : Analog 10bb reduces tumor volume by 70% in A375 xenografts and inhibits metastasis via microtubule destabilization .

- PC-3/TxR Model : In paclitaxel-resistant prostate cancer, 10bb achieves 60% growth inhibition (oral bioavailability: 65%) by bypassing P-glycoprotein efflux mechanisms .

Q. Advanced: How do crystallographic studies guide analog design for tubulin binding?

Answer:

- X-ray Co-crystallization : Structures of ABI-231 analogs (e.g., 10ab ) in complex with tubulin reveal hydrogen bonds between the indole N–H and β-tubulin Thr179, and π-stacking of the trimethoxyphenyl group with Tyr224 .

- Improved Interactions : Methylation of the indole nitrogen in 10bb enhances hydrophobic contact with Leu248, increasing binding affinity by 3-fold .

Q. Data Contradiction: Why do similar synthetic routes yield vastly different results (e.g., 5% vs. 75% yields)?

Answer:

- Steric Hindrance : Bulky substituents (e.g., thiophene-3-yl) reduce coupling efficiency in Suzuki reactions (5% yield for 20 vs. 75% for 21 ) .

- Catalyst Sensitivity : Reactions with Pd(OAc)₂/SPhos require strict anhydrous conditions; trace moisture lowers yields by 20–30% .

- Purification Challenges : Low-yield compounds (e.g., 22 ) often require multiple chromatographic steps, leading to material loss .

Q. Advanced: What mechanistic insights explain cytotoxicity in resistant cell lines?

Answer:

- Mitochondrial Apoptosis : Derivatives induce cytochrome c release and caspase-3 activation in KU812 leukemia cells, independent of BCR-ABL signaling .

- Antiangiogenic Effects : Inhibition of VEGF secretion (IC₅₀ = 0.5 µM) in HUVECs via ERK1/2 pathway suppression .

Q. Basic: What computational tools predict the pharmacokinetic properties of these compounds?

Answer:

- ADMET Prediction : Use SwissADME to calculate logP (XlogP = 3.1–5.4) and topological polar surface area (TPSA = 62–90 Ų), indicating moderate blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulations in GROMACS assess tubulin-binding stability over 100 ns trajectories .

Q. Advanced: How are conflicting bioactivity data resolved (e.g., cytotoxicity vs. non-toxic SAR)?

Answer:

- Dose-Response Curves : Compounds with EC₅₀ >10 µM in NHDF normal fibroblasts but EC₅₀ <1 µM in cancer lines suggest selective toxicity .

- Off-Target Profiling : 10bb shows negligible activity against 50+ kinases (KINOMEscan), confirming tubulin-specificity .

Q. Advanced: What strategies optimize oral bioavailability in preclinical models?

Answer:

Properties

IUPAC Name |

(6-methoxy-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(10-20-15(13)9-12)18(21)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJVBXKFBQNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210285 | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613679-11-1 | |

| Record name | BPR-0L075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613679111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPR-0L075 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BPR-0L075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W918223VQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.